Cas no 2060024-84-0 (3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole)

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole is a structurally distinct heterocyclic compound featuring a fused pyrrolidine-pyrazole framework. Its unique substitution pattern, including dimethyl groups at the 4-position of the pyrrolidine ring and the 1,5-positions of the pyrazole moiety, enhances steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s rigid scaffold offers potential for selective binding interactions, while its stability under standard conditions ensures reliable handling in synthetic applications. Its modular structure allows for further functionalization, enabling the development of derivatives with tailored biological or material science applications. This compound is particularly useful in medicinal chemistry for exploring novel pharmacophores.
3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole structure
2060024-84-0 structure
Product Name:3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole
CAS No:2060024-84-0
MF:C11H19N3
MW:193.288662195206
MDL:MFCD30487291
CID:5222093
PubChem ID:131304083
Update Time:2025-05-25

3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3-(4,4-dimethyl-3-pyrrolidinyl)-1,5-dimethyl-
    • 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole
    • MDL: MFCD30487291
    • Inchi: 1S/C11H19N3/c1-8-5-10(13-14(8)4)9-6-12-7-11(9,2)3/h5,9,12H,6-7H2,1-4H3
    • InChI Key: NWTRYUBQVYHVBG-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=CC(C2C(C)(C)CNC2)=N1

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Additional information on 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole

Introduction to 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole (CAS No. 2060024-84-0)

3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole is a heterocyclic compound with significant potential in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2060024-84-0, belongs to the pyrazole and pyrrolidine classes of organic molecules, which are widely recognized for their diverse biological activities. The structural features of this compound, particularly the presence of dimethylpyrrolidin-3-yl and dimethyl substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery.

The synthesis and characterization of 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole have been the subject of extensive research due to its promising pharmacological profile. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents. The compound's ability to interact with biological targets at the molecular level has sparked interest in its potential applications in treating various diseases.

In the realm of medicinal chemistry, the structural motif of pyrazole is particularly noteworthy. Pyrazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of alkyl groups such as dimethyl in the pyrrolidine ring enhances the lipophilicity and metabolic stability of the molecule, making it more suitable for oral administration and systemic delivery. This modification also influences the electronic properties of the compound, potentially affecting its binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole with high precision. Molecular docking studies have revealed that this compound can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary data suggest that it may inhibit key enzymes associated with inflammation and oxidative stress, which are central mechanisms in many chronic diseases.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole as a lead compound for drug development. Its unique structural framework allows for further derivatization, enabling chemists to fine-tune its pharmacological properties. By modifying specific functional groups or introducing additional substituents, researchers can enhance its potency, selectivity, and pharmacokinetic profile.

One of the most exciting aspects of this compound is its potential in oncology research. Pyrazole derivatives have shown promise as inhibitors of kinases and other enzymes implicated in cancer progression. The dimethylpyrrolidinyl moiety in 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole may contribute to its ability to disrupt signaling pathways that drive tumor growth. Preclinical studies are currently underway to evaluate its efficacy and safety in animal models of cancer.

Another area where this compound shows promise is in neurodegenerative diseases. The ability of pyrazole derivatives to cross the blood-brain barrier makes them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole may modulate neurotransmitter systems and protect against neurotoxicity induced by oxidative stress.

The synthesis of 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis for both research and commercial purposes. Techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to construct the complex framework efficiently.

Quality control and analytical characterization are critical steps in ensuring the integrity of 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole throughout its lifecycle. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used techniques for verifying its chemical structure and purity. These analytical methods provide reliable data that is essential for regulatory submissions and clinical trials.

The future prospects for 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole are bright given its multifaceted potential in drug discovery. As research continues to uncover new biological activities and mechanisms of action, this compound is likely to play a significant role in developing next-generation therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications that benefit patients worldwide.

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